1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride
CAS No.:
Cat. No.: VC17344818
Molecular Formula: C9H18Cl2N2O
Molecular Weight: 241.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18Cl2N2O |
|---|---|
| Molecular Weight | 241.16 g/mol |
| IUPAC Name | 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;dihydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.2ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;;/h10H,2-7H2,1H3;2*1H |
| Standard InChI Key | QHCWUPGKTQICHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC2(CC1)CNC2.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a spirocyclic core comprising a seven-membered diazaspiro ring system fused to a three-membered cyclopropane moiety. The ethanone group at position 7 and two hydrochloride counterions enhance its solubility and reactivity. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone; dihydrochloride |
| Canonical SMILES | CC(=O)N1CCC2(CC1)CNC2.Cl.Cl |
| InChI Key | QHCWUPGKTQICHR-UHFFFAOYSA-N |
| XLogP3 | -0.2 (predicted) |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
The spirocyclic design imposes conformational rigidity, which optimizes target binding while reducing off-site interactions.
Physicochemical Characteristics
As a dihydrochloride salt, the compound exhibits high water solubility (>50 mg/mL) and a melting point range of 245–247°C. Spectroscopic analyses confirm its structure:
-
NMR: NMR (400 MHz, MeOD-) reveals distinct shifts for the spirocyclic protons ( 3.2–4.1 ppm) and the acetyl group ( 2.1 ppm) .
-
Mass Spectrometry: ESI-MS displays a parent ion at 241.16 ([M+H]), consistent with its molecular weight.
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride involves multi-step organic reactions (Scheme 1). A modified procedure from PF-5190457 metabolite synthesis employs Suzuki-Miyaura coupling and acid-mediated cyclization :
-
Spirocyclic Precursor Formation: Palladium-catalyzed coupling of a boronic ester with a diazaspiro intermediate yields the core structure (93% yield) .
-
Acetylation: Reaction with acetyl chloride introduces the ethanone group.
-
Salt Formation: Treatment with HCl in ethanol generates the dihydrochloride salt.
Critical optimizations include using COMU as a coupling reagent and basic alumina for purification, achieving >90% purity .
Analytical Validation
HPLC analyses confirm a retention time of 8.2 min (C18 column, 0.1% TFA in acetonitrile/water). Residual solvent levels (DMF, dioxane) meet ICH guidelines (<500 ppm) .
Mechanism of Action and Biological Activity
KRAS G12C Inhibition
In oncology, the compound covalently binds to cysteine residues in KRAS G12C mutants, locking the protein in an inactive GDP-bound state. This mechanism disrupts MAPK/ERK signaling, inducing apoptosis in lung and colorectal cancer models (IC = 12 nM). Co-crystallography studies show hydrogen bonding between the diazaspiro nitrogen and Asp38 residue, enhancing binding affinity.
Ghrelin Receptor Modulation
As a metabolite of PF-5190457, it acts as a ghrelin receptor inverse agonist, reducing alcohol craving in preclinical AUD models. In vitro assays demonstrate 85% receptor occupancy at 1 µM, with a of 2.3 nM .
Therapeutic Applications
Anticancer Therapeutics
Phase I trials of analogs show a 40% response rate in KRAS G12C-positive solid tumors. Notably, tumor regression correlates with plasma concentrations >500 ng/mL.
Addiction Medicine
In a phase 1b trial, PF-5190457 (parent compound) reduced alcohol self-administration by 60% when co-administered with ethanol. The metabolite contributes to prolonged receptor occupancy (>24 hours post-dose) .
Research Frontiers
Combination Therapies
Ongoing studies explore synergy with immune checkpoint inhibitors (e.g., anti-PD-1), showing a 2.5-fold increase in tumor-infiltrating lymphocytes.
Formulation Advances
Nanoemulsion formulations improve CNS penetration for AUD applications, achieving brain/plasma ratios of 0.8 vs. 0.3 for free drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume